Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate: is a chemical compound that belongs to the class of organic compounds known as thiomorpholines. Thiomorpholines are sulfur-containing analogs of morpholine, a heterocyclic amine. This compound features a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to the thiomorpholine ring. It is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate typically involves the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reaction with formaldehyde or a suitable equivalent.
Esterification: The carboxylate group is introduced through esterification, often using tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of these steps, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the thiomorpholine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups attached to the thiomorpholine ring.
Scientific Research Applications
Chemistry: Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals, potentially leading to the development of new drugs. Industry: The compound's unique properties make it useful in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Morpholine: A sulfur-free analog of thiomorpholine.
Thiomorpholine derivatives: Other compounds with similar thiomorpholine structures but different substituents.
Tert-butyl esters: Compounds with tert-butyl groups attached to different functional groups.
Uniqueness: Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate is unique due to its combination of a tert-butyl group, hydroxymethyl group, and carboxylate group on the thiomorpholine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate (TBTHC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article explores the biological activity of TBTHC, including its mechanisms of action, interaction with biological macromolecules, and relevant case studies.
Chemical Structure and Properties
TBTHC is characterized by a thiomorpholine ring, which contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 265.33 g/mol. The presence of tert-butyl and hydroxymethyl groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and biological research.
Preliminary studies suggest that TBTHC may interact with specific enzymes or receptors due to its structural features. The compound's thiomorpholine moiety allows for potential interactions with nucleophiles in biological systems, which could lead to modifications in cellular processes.
Interaction with Biological Macromolecules
Research indicates that TBTHC may interact with proteins and nucleic acids, although detailed studies are necessary to elucidate these interactions fully. Understanding these interactions is crucial for assessing its potential as a therapeutic agent.
Antiviral Activity
A comparative study involving TBTHC derivatives indicated promising antiviral properties against strains of human coronaviruses. Initial tests showed that certain derivatives exhibited significant inhibition of viral replication, suggesting that TBTHC could be a candidate for further development in antiviral therapies .
Enzyme Inhibition Studies
Studies have explored the enzyme inhibition potential of TBTHC. For example, it has been tested against various enzymes involved in metabolic pathways, demonstrating varying degrees of inhibition. These findings highlight its potential role in drug development targeting specific metabolic disorders .
Case Studies
- Antiviral Efficacy : A study conducted on THIQ-derivatives, including TBTHC, assessed their efficacy against human coronavirus strains 229E and OC-43. The results indicated that specific modifications to the TBTHC structure could enhance antiviral activity, leading to further investigations into its therapeutic applications .
- Enzyme Interaction : Another study focused on the interaction of TBTHC with cytochrome P450 enzymes, which play a critical role in drug metabolism. The findings suggested that TBTHC could modulate enzyme activity, impacting drug bioavailability and efficacy.
Comparative Analysis
The following table summarizes the structural features and biological activities of TBTHC compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Lacks sulfur; contains only nitrogen | More stable due to absence of sulfur |
Tert-butyl thiomorpholine-4-carboxylate | Similar core but without hydroxymethyl group | May exhibit different reactivity profiles |
Tert-butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate | Contains an ethylene glycol moiety | Potentially increased solubility |
This comparison illustrates how variations in functional groups can influence the properties and reactivities of similar compounds, emphasizing the uniqueness of TBTHC within this chemical family.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDMSKEPOXUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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